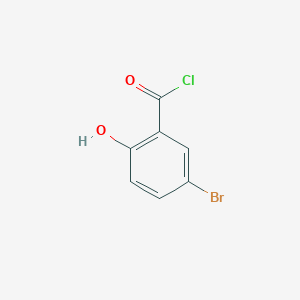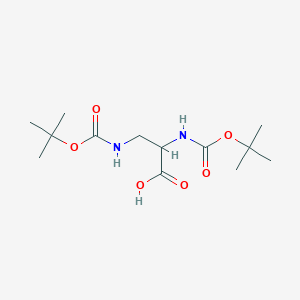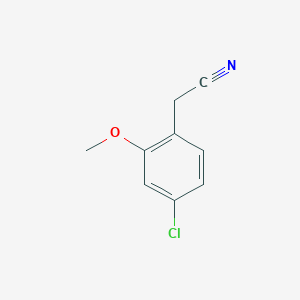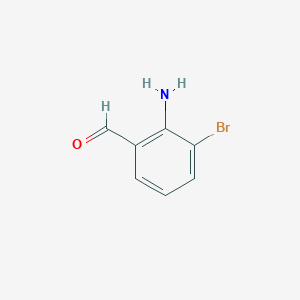
5-Bromo-2-hydroxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-hydroxybenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is widely used in scientific research due to its unique properties and versatile applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-hydroxybenzoyl chloride is not well understood. However, it is believed that this compound acts as an acylating agent, which means that it can add an acyl group to other organic molecules. This reaction is typically carried out in the presence of a catalyst, such as a Lewis acid or a Friedel-Crafts catalyst.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 5-Bromo-2-hydroxybenzoyl chloride. However, it is known that this compound can react with various functional groups, including amines, alcohols, and thiols. This reaction can lead to the formation of new organic compounds, which may have different biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-hydroxybenzoyl chloride in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various organic compounds, making it a useful tool for organic chemists. In addition, it is also a relatively inexpensive reagent, which makes it accessible to researchers with limited budgets.
One of the main limitations of using 5-Bromo-2-hydroxybenzoyl chloride in lab experiments is its reactivity. This compound can react with various functional groups, which can make it difficult to control the reaction and obtain the desired product. In addition, it can also be hazardous to work with, as it can release toxic hydrogen chloride gas during the reaction.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-2-hydroxybenzoyl chloride. One possible direction is to explore its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another possible direction is to investigate its mechanism of action and its interactions with other organic molecules. Finally, it may also be interesting to explore the use of 5-Bromo-2-hydroxybenzoyl chloride in new areas of research, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of 5-Bromo-2-hydroxybenzoyl chloride is typically carried out through the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride. Thionyl chloride is a common reagent used in organic synthesis to convert carboxylic acids into their corresponding acid chlorides. The reaction between 5-bromo-2-hydroxybenzoic acid and thionyl chloride produces 5-Bromo-2-hydroxybenzoyl chloride along with hydrogen chloride gas as a byproduct.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-hydroxybenzoyl chloride is widely used in scientific research due to its unique properties and versatile applications. It is commonly used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is also used as a reagent in organic synthesis to introduce the benzoyl chloride functional group into organic molecules.
Eigenschaften
IUPAC Name |
5-bromo-2-hydroxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMJGJCFKIQYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxybenzoyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)


![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

